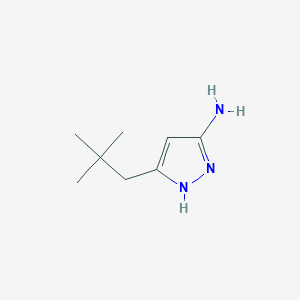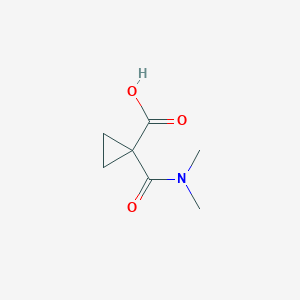
5-(2,2-Dimethylpropyl)-1H-Pyrazol-3-amin
Übersicht
Beschreibung
The compound “5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine” belongs to the class of organic compounds known as pyrazoles. Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of “5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine” would consist of a pyrazole ring substituted at the 5-position with a 2,2-dimethylpropyl group and an amine group at the 1-position .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including N-alkylation, N-acylation, and reactions at the 3-position of the pyrazole ring . The specific reactivity of “5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine” would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine” would depend on its specific structure. Pyrazoles are generally stable compounds, but their stability can be affected by substitution patterns .Wissenschaftliche Forschungsanwendungen
Trennung von Actiniden(III)/Lanthaniden(III)
Die Verbindung wurde im Bereich der Kernchemie zur Trennung von Actiniden und Lanthaniden eingesetzt. Eine Studie zeigte die gamma-radiolytische Stabilität von Lösungsmitteln, die diese Verbindung enthalten, was für den Trennungsprozess entscheidend ist. Die Forschung zeigte, dass das Vorhandensein von Salpetersäure während der Bestrahlung einen schützenden Effekt hatte und die Stabilität der verwendeten Lösungsmittel erhöhte .
Identifizierung von Radiolyseprodukten
Die hochauflösende Massenspektrometrie wurde eingesetzt, um die wichtigsten Radiolyseprodukte zu identifizieren, wenn Lösungsmittel, die „5-(2,2-Dimethylpropyl)-1H-Pyrazol-3-amin“ enthalten, Gammastrahlung ausgesetzt sind. Dies ist wichtig, um die Abbauwege zu verstehen und stabilere Systeme für nukleare Anwendungen zu entwickeln .
Quantitative Analyse mittels MRM
Eine speziell entwickelte Multiple-Reaction-Monitoring (MRM)-Methode wurde zur quantitativen Analyse der Restkonzentration dieser Verbindung in bestrahlten Proben verwendet. Diese analytische Technik ist entscheidend für die Überwachung der Integrität der Verbindung in der nuklearen Abfallbewirtschaftung und -verarbeitung .
Bestimmung der Kristallstruktur
Die Verbindung wurde in der Kristallographie verwendet, um die Kristallstruktur von Komplexen zu bestimmen, die an der Trennung von Actiniden/Lanthaniden beteiligt sind. Diese Information ist unerlässlich, um das Bindungs- und Koordinationsverhalten der Verbindung zu verstehen, was zur Entwicklung effizienterer Trennungsprozesse führen kann .
Liganden-Effizienz bei der Metalltrennung
Die Forschung hat die Effizienz von „this compound“ als Ligand bei der Trennung von Actiniden(III) von Lanthaniden(III) hervorgehoben. Das Design des Liganden und die Interaktion mit den Metallen sind entscheidend für die Verbesserung der Selektivität und der Trennleistung .
Entwicklung von Carbenen
Obwohl es nicht direkt mit „this compound“ zusammenhängt, hat die Entwicklung von Carbenen in der Chemie die Verwendung verwandter Pyrazolyl-basierter Liganden gesehen. Diese Liganden haben Anwendungen in der Naturstoffsynthese und der Übergangsmetallchemie, was auf einen potenziellen Forschungsbereich für die fragliche Verbindung hindeutet .
Zukünftige Richtungen
The study of pyrazole derivatives is a very active area of research, with potential applications in medicinal chemistry, materials science, and other fields . The specific “5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine” could be of interest for future studies, depending on its physical, chemical, and biological properties.
Wirkmechanismus
Target of Action
The primary target of 5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine is the Monopolar spindle 1 (Mps1) kinase . Mps1 kinase plays a crucial role in the proper division of cancer cells, ensuring their survival and replication .
Mode of Action
5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine acts by binding to the Mps1 kinase, inhibiting its regulatory checkpoint activities . This inhibition causes accelerated cell division with increased missegregation errors that ultimately reduce the viability of malignant cells .
Biochemical Pathways
The primary biochemical pathway affected by 5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine is the cell division process, specifically the transition from metaphase to anaphase . By inhibiting Mps1 kinase, the compound disrupts the alignment of chromosomes in cancer cells, leading to errors in cell division .
Result of Action
The inhibition of Mps1 kinase by 5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine leads to accelerated cell division with increased missegregation errors . This results in a reduction in the viability of malignant cells, making the compound a potential anticancer agent .
Biochemische Analyse
Biochemical Properties
5-(2,2-Dimethylpropyl)-1H-pyrazol-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with gamma-irradiated solvents containing C5-BPP (2,6-Bis(5-(2,2-dimethylpropyl)-1H-pyrazol-3-yl)pyridine), which is used for actinide (III)/lanthanide (III) separation . The nature of these interactions involves complexation and extraction processes, which are crucial for the separation of specific ions.
Cellular Effects
The effects of 5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can alter the stability of solvents and their radiolytic stability, which in turn affects cellular processes
Molecular Mechanism
At the molecular level, 5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine exerts its effects through binding interactions with biomolecules. It acts as a ligand for efficient actinide (III)/lanthanide (III) separation, forming stable complexes with these ions . This binding interaction is crucial for its role in biochemical reactions and its ability to influence cellular processes. Additionally, it may inhibit or activate specific enzymes, leading to changes in gene expression.
Temporal Effects in Laboratory Settings
The temporal effects of 5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine in laboratory settings have been studied extensively. The compound’s stability and degradation over time are critical factors in its effectiveness. It has been observed that the presence of nitric acid during irradiation can protect the compound from degradation, enhancing its stability . Long-term effects on cellular function have also been noted, with changes in cellular processes observed over extended periods.
Dosage Effects in Animal Models
The effects of 5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine vary with different dosages in animal models. Studies have shown that at lower dosages, the compound can effectively separate actinide (III) ions without causing significant adverse effects . At higher dosages, toxic effects may be observed, including potential damage to cellular structures and disruption of normal cellular functions.
Metabolic Pathways
5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic flux and the levels of metabolites it produces are essential for understanding its role in biochemical reactions. The exact pathways and enzymes involved are still being studied, but it is known to affect the degradation of specific biomolecules .
Transport and Distribution
The transport and distribution of 5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine within cells and tissues are critical for its function. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of 5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine is essential for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications
Eigenschaften
IUPAC Name |
5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-8(2,3)5-6-4-7(9)11-10-6/h4H,5H2,1-3H3,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXCZNOUGAEHOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=CC(=NN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one](/img/structure/B1453796.png)











